N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a synthetic compound featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at the 1-position and a cyclopropanecarboxamide substituent at the 6-position. This structure combines sulfonamide and cyclopropane moieties, which are common in bioactive molecules due to their conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(14-8-9-14)20-16-10-11-18-15(13-16)5-4-12-21(18)25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCPWRFOBLOQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives. The benzenesulfonyl group is then introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the formation of the cyclopropanecarboxamide moiety, which can be synthesized through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU). This inhibition disrupts bacterial cell wall integrity, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related molecules from the evidence:
Key Structural and Functional Differences
Core Heterocycle: The target compound uses a tetrahydroquinoline core, whereas analogs like and employ tetrahydroisoquinoline or bipyridinyl systems.
Substituent Chemistry :
- The benzenesulfonyl group in the target compound contrasts with the 3-chlorobenzenesulfonyl group in or the trifluoroacetyl group in . Sulfonamide substituents are critical for hydrogen bonding and solubility, with electron-withdrawing groups (e.g., Cl, CF₃) enhancing metabolic stability .
- The cyclopropanecarboxamide moiety in the target compound is distinct from the diethylamide in or the cyclopropylamide in . Cyclopropane rings confer steric constraints that may optimize pharmacokinetic properties.
Synthetic Complexity: The target compound’s synthesis likely parallels methods described for (e.g., sulfonylation of tetrahydroquinoline precursors), but the absence of fluorinated or chlorinated substituents may simplify purification compared to or .
Research Findings and Implications
While direct biological data for the target compound are unavailable, insights from analogs suggest:
- Enzyme Inhibition Potential: Sulfonamide-tetrahydroquinoline hybrids are known to inhibit enzymes like monoacylglycerol acyltransferase (MGAT) or kinases, as seen in . The benzenesulfonyl group may act as a pharmacophore for binding to catalytic sites.
- Metabolic Stability : Cyclopropane-containing compounds (e.g., ) often exhibit prolonged half-lives due to resistance to oxidative metabolism. This could position the target compound as a candidate for in vivo studies.
- Toxicity Considerations : The absence of strongly electron-withdrawing groups (e.g., CF₃ in ) may reduce off-target reactivity, a common issue in sulfonamide-based drugs.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline core with a benzenesulfonyl group and a cyclopropanecarboxamide moiety. The structural attributes contribute to its reactivity and solubility, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 946334-93-6 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes that are critical for the proliferation of cancer cells.
- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against human tumor cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells through various pathways.
Case Studies and Experimental Data
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives, including this compound. The results indicated that this compound exhibited notable cytotoxicity against multiple breast cancer cell lines (e.g., MCF-7 and MDA-MB-468) .
- NCI-60 Cell Panel Assays : The compound was tested against the NCI-60 human tumor cell line panel. It showed significant inhibition across various cancer types, suggesting broad-spectrum anticancer activity .
- Molecular Docking Studies : Computational studies revealed that the compound binds effectively to the active sites of target enzymes such as topoisomerase I (TOPO I), which is crucial for DNA replication and repair . This binding affinity suggests a mechanism by which the compound can exert its anticancer effects.
Summary of Biological Activities
The following table summarizes the biological activities observed in research studies:
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Significant inhibition of metabolic enzymes |
| Cytotoxicity | Induced apoptosis in MCF-7 and MDA-MB-468 cell lines |
| Antiproliferative | Notable activity against multiple cancer types in NCI-60 panel |
| Molecular Interactions | Strong binding affinity to topoisomerase I |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
